Marmesin
Overview
Description
C14H14O4 . It is a precursor in the biosynthesis of psoralen and linear furanocoumarins, which are compounds found in various plants, including Ruta graveolens (rue) . Marmesin plays a crucial role in the formation of the furan ring, leading to the production of 4’,5’-dihydro furocoumarin derivatives .
Mechanism of Action
Target of Action
Marmesin, a natural coumarin compound, has been found to primarily target the PI3K/Akt pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play a crucial role in cell proliferation and survival, making them key components in the progression of various cancers .
Mode of Action
This compound interacts with its targets to induce significant changes in cellular processes. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation . Additionally, this compound downregulates the expression of VEGFR-2, a key receptor in angiogenesis . This interaction results in the inhibition of mitogen-stimulated proliferation and invasion in cancer cells .
Biochemical Pathways
This compound plays a central role in the biosynthesis of furocoumarins in plants, acting as a natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . In the context of cancer, this compound affects the PI3K/Akt pathway and VEGF/VEGFR signaling pathway . The suppression of these pathways leads to downstream effects such as reduced cell proliferation and angiogenesis .
Pharmacokinetics
In silico molecular mechanisms suggest that this compound and marmelosin interact at the active site of hsulf-2, providing a potential mechanism for its inhibition and consequent antitumor activity .
Result of Action
This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA . It also exerts pro-apoptotic activity on cancer cells by downregulating Bcl-2 and upregulating Bax . Furthermore, this compound suppresses the expression and secretion of VEGF in cancer cells, leading to the inhibition of capillary-like structure formation .
Biochemical Analysis
Biochemical Properties
Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .
Cellular Effects
This compound influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Marmesin can be synthesized in the laboratory through various methods. One common approach involves the palladium-catalyzed intramolecular coupling reaction, which constructs the dihydropyran ring from the intermediate (-)-peucedanol . The key step in this synthesis is the catalytic asymmetric epoxidation of an enone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential industrial applications. The use of palladium-catalyzed reactions and catalytic asymmetric epoxidation are likely to be scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Marmesin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different furanocoumarin derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various furanocoumarin derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Marmesin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of various furanocoumarins, which are important in organic chemistry.
Biology: this compound plays a role in the biosynthesis of compounds that have biological activities, such as psoralen.
Medicine: This compound has been studied for its potential anti-cancer properties, particularly in non-small cell lung cancer and esophageal cancer
Comparison with Similar Compounds
Marmesin is similar to other furanocoumarins, such as psoralen and scopoletin. it is unique in its specific role as a precursor in the biosynthesis of linear furanocoumarins . Other similar compounds include:
Psoralen: A furanocoumarin with phototoxic properties used in the treatment of skin disorders.
Scopoletin: A coumarin compound with various biological activities, including anti-inflammatory and antioxidant properties.
This compound’s uniqueness lies in its specific biosynthetic role and its potential therapeutic applications in cancer research.
Properties
IUPAC Name |
(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSBEAFFPBAQU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030448 | |
Record name | Marmesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-08-6 | |
Record name | (+)-Marmesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marmesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marmesin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marmesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARMESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Marmesin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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